Step Efficiency via Orthogonal Protecting Groups
CAS 227758‑96‑5 carries a tert‑butyl carbamate (Boc) at N 1 and a methyl ester at C 2. These two carboxyl protecting groups are orthogonal: the Boc group is selectively cleaved with 4 N HCl in dioxane (or TFA/CH₂Cl₂) without affecting the methyl ester, whereas the methyl ester is removed by LiOH/THF/H₂O with the Boc group intact . The widely used di‑tert‑butyl analog (CAS 1253856‑42‑6) possesses two identical tert‑butyl esters, requiring three chemical steps to achieve bidirectional differentiation (selective mono‑saponification, reprotection, then N‑deprotection), typically lowering overall yield to 55 ± 10 % compared with 78–85 % for the orthogonal sequence .
| Evidence Dimension | Minimum number of synthetic steps to obtain the mono‑deprotected N‑free or C‑free intermediate |
|---|---|
| Target Compound Data | 2 steps (Boc removal then methyl ester saponification, or vice versa); reported isolated yield 78–85 % |
| Comparator Or Baseline | Di‑tert‑butyl analog (CAS 1253856‑42‑6): ≥3 steps; cumulative yield ~55 ± 10 % |
| Quantified Difference | One fewer step; net yield advantage of 20–30 percentage points |
| Conditions | Standard laboratory‑scale deprotection protocols; 4 N HCl/dioxane for Boc removal, LiOH/THF/H₂O for methyl ester hydrolysis |
Why This Matters
Fewer steps and higher yield directly reduce the cost of the downstream chiral building block, an overriding consideration when scaling from discovery to preclinical supply.
